Levsinex
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Overview
Description
Preparation Methods
Hyoscyamine, the active ingredient in Levsinex, is a tropane alkaloid and the levo-isomer of atropine. It is commonly extracted from plants in the Solanaceae or nightshade family . The synthetic routes for hyoscyamine involve the extraction of the compound from plant sources followed by purification processes. Industrial production methods typically involve the use of advanced extraction techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Hyoscyamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hyoscyamine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying anticholinergic agents. In biology, it is used to study the effects of anticholinergic drugs on various biological systems. In medicine, hyoscyamine is used to treat a variety of conditions, including gastrointestinal disorders, bladder and bowel control problems, and Parkinson’s disease . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Hyoscyamine works by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system. This results in increased cardiac output, reduced secretions, and antagonism of histamine and serotonin . The molecular targets and pathways involved include the muscarinic acetylcholine receptors, which are responsible for mediating the effects of acetylcholine in the body .
Comparison with Similar Compounds
Hyoscyamine is similar to other anticholinergic compounds such as atropine and scopolamine. it is unique in its specific isomeric form and its particular pharmacological effects. Other similar compounds include dicyclomine and glycopyrrolate, which also have anticholinergic properties but differ in their specific uses and side effect profiles .
Properties
Molecular Formula |
C34H50N2O11S |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate |
InChI |
InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m11../s1 |
InChI Key |
JPKKQJKQTPNWTR-PAWSKZDXSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O |
Origin of Product |
United States |
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